molecular formula C19H23N5O3 B10995536 N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10995536
M. Wt: 369.4 g/mol
InChI Key: QUVBXUQCHVOXNV-UHFFFAOYSA-N
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Description

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring, a phenyl group, and a methoxypyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridin-3-amine with an appropriate acylating agent to form an intermediate, which is then coupled with 4-phenylpiperazine under suitable conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield pyridine carboxylic acids, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to interact with multiple molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-27-18-8-7-15(13-20-18)22-17(25)14-21-19(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,26)(H,22,25)

InChI Key

QUVBXUQCHVOXNV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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